synthesis of bis(4-hydroxyphenyl)phenylphosphine oxide
synthesis of bis(4-hydroxyphenyl)phenylphosphine oxide
An In-Depth Technical Guide to the Synthesis of Bis(4-hydroxyphenyl)phenylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-hydroxyphenyl)phenylphosphine oxide (BHPPO) is a molecule of significant interest, primarily recognized for its application as a flame retardant in polymer systems. Its structure, which combines a polar phosphine oxide group with two phenolic moieties, also presents intriguing possibilities in medicinal chemistry and materials science. This guide provides a detailed exploration of the synthesis of BHPPO, offering scientifically grounded protocols, mechanistic insights, and practical advice for its preparation and purification. As a Senior Application Scientist, the following content is structured to provide not just procedural steps, but the underlying chemical principles and rationale that govern the synthesis, ensuring both reproducibility and a deeper understanding of the process.
Introduction: Significance and Applications
Bis(4-hydroxyphenyl)phenylphosphine oxide is a multifunctional compound. The central phosphorus atom in its highest oxidation state imparts polarity and a strong hydrogen bond accepting capability. This feature is increasingly valued in drug development for enhancing the solubility and metabolic stability of therapeutic agents.[1] For instance, the FDA-approved anticancer drug Brigatinib incorporates a phosphine oxide moiety, highlighting the pharmaceutical relevance of this functional group.[1]
In the realm of materials science, BHPPO is utilized as a reactive flame retardant. The phenolic hydroxyl groups allow it to be chemically incorporated into polymer backbones, such as epoxy resins, which prevents leaching and ensures permanence.[2][3][4] The phosphorus component acts in both the gas phase and condensed phase during combustion to quench radicals and promote char formation, thereby reducing flammability.[2][3][4]
This dual utility makes a robust and well-understood synthetic protocol for BHPPO essential for researchers in both polymer chemistry and drug discovery.
Physicochemical Properties of BHPPO
A summary of the key physical and chemical properties of bis(4-hydroxyphenyl)phenylphosphine oxide is presented below. This data is crucial for handling, purification, and analytical characterization of the compound.
| Property | Value | Reference |
| CAS Number | 795-43-7 | [5] |
| Molecular Formula | C₁₈H₁₅O₃P | [6] |
| Molecular Weight | 310.28 g/mol | [6] |
| Boiling Point | 567.2 °C at 760 mmHg | [5] |
| Flash Point | 296.8 °C | [5] |
| Density | 1.34 g/cm³ | [5] |
| LogP | 2.737 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
Synthetic Strategies: An Overview
The synthesis of BHPPO can be approached through several strategic disconnections. The most common and well-documented method involves the deprotection of ether-capped precursors. An alternative, though less detailed in public literature for this specific molecule, is a direct electrophilic aromatic substitution on phenol.
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Demethylation of an Ether Precursor : This is a high-yield, reliable method that starts with the more readily synthesized bis(4-methoxyphenyl)phenylphosphine oxide. The final step is a cleavage of the methyl ethers to reveal the desired phenolic hydroxyl groups.[5]
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Friedel-Crafts Type Reaction : This approach involves the direct reaction of a phosphorus electrophile, such as phenylphosphonic dichloride, with phenol. This method is analogous to the industrial synthesis of other bisphenol compounds, like bisphenol A or bis(4-hydroxyphenyl) sulfone.[7][8]
This guide will provide detailed protocols for both approaches, with a focus on the well-established demethylation route.
Detailed Synthesis Protocol 1: Demethylation of Bis(4-methoxyphenyl)phenylphosphine Oxide
This method is favored for its clean conversion and high yield. It relies on the synthesis of the methoxy-protected precursor, followed by a robust ether cleavage reaction.
Reaction Principle and Mechanism
The core of this synthesis is the cleavage of the aryl-methyl ether bond. Boron tribromide (BBr₃) is a powerful Lewis acid that is exceptionally effective for this transformation. The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond. The reaction is typically performed at or below room temperature and is known for its high efficiency.
Experimental Workflow
The overall workflow for the demethylation synthesis is depicted below.
Caption: Workflow for BHPPO synthesis via demethylation.
Step-by-Step Experimental Protocol
Materials and Reagents:
-
Bis(4-methoxyphenyl)phenylphosphine oxide
-
Dichloromethane (DCM), anhydrous
-
Boron tribromide (BBr₃), 1.0 M solution in DCM
-
Ethyl acetate
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve bis(4-methoxyphenyl)phenylphosphine oxide (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of starting material).
-
Inert Atmosphere : Purge the flask with nitrogen or argon gas to establish an inert atmosphere. This is critical as BBr₃ is highly reactive with moisture.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of BBr₃ : Slowly add a 1.0 M solution of boron tribromide in DCM (2.5 eq) to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching : After 24 hours, carefully quench the reaction by slowly adding it to a beaker containing crushed ice and water, with vigorous stirring. Caution: This is an exothermic process.
-
Extraction : Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying : Combine the organic layers and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to afford pure bis(4-hydroxyphenyl)phenylphosphine oxide. A yield of approximately 96% can be expected.[5]
In-depth Discussion: The "Why" Behind the Protocol
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Choice of Reagent (BBr₃) : Boron tribromide is chosen over other ether cleavage reagents like HBr or HI because it is highly effective for aryl methyl ethers and the reaction proceeds under mild conditions, which helps to prevent side reactions.
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Anhydrous Conditions : The necessity for an inert and dry environment cannot be overstated. BBr₃ reacts violently with water to form boric acid and HBr gas. Any moisture present will consume the reagent and reduce the yield.
-
Stoichiometry : A slight excess of BBr₃ (2.5 eq for 2 ether groups) is used to ensure the complete conversion of the starting material.
-
Temperature Control : The initial cooling to 0 °C is to control the initial exothermic reaction upon adding the Lewis acid. Allowing the reaction to proceed at ambient temperature provides sufficient energy for the reaction to go to completion without requiring heat, which could promote unwanted side reactions.
-
Work-up Procedure : The aqueous work-up serves two purposes: to hydrolyze the boron-phenoxide intermediates formed during the reaction and to remove the resulting boric acid and excess HBr. Ethyl acetate is a good choice for extraction due to the high solubility of the product and its immiscibility with water.
Proposed Synthesis Protocol 2: Friedel-Crafts Phosphonylation
This route offers a more direct approach by forming the C-P bonds on the phenol rings in a single key step. While less documented for this specific molecule, the principles are well-established in organic chemistry.
Reaction Principle and Mechanism
This synthesis is a variation of the Friedel-Crafts acylation reaction. Here, phenylphosphonic dichloride acts as the electrophile. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a strong protic acid, is required to activate the phosphonic dichloride, making it sufficiently electrophilic to attack the electron-rich phenol ring. The reaction is directed to the para position due to the activating and directing effect of the hydroxyl group.
Proposed Experimental Workflow
Caption: Proposed workflow for BHPPO via Friedel-Crafts route.
Step-by-Step Experimental Protocol (Proposed)
Materials and Reagents:
-
Phenol
-
Phenylphosphonic dichloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Hydrochloric acid, concentrated
-
Sodium hydroxide
-
Deionized water
Procedure:
-
Reaction Setup : Charge a glass reactor with phenol (5-10 molar excess) and anhydrous aluminum chloride (1.1 eq per mole of phenylphosphonic dichloride).
-
Heating : Heat the mixture to 140-160 °C with stirring under a nitrogen atmosphere.
-
Addition of Electrophile : Once the reaction temperature is stable, slowly add phenylphosphonic dichloride (1.0 eq) to the molten phenol mixture. The HCl gas evolved should be scrubbed through a trap.
-
Reaction : Maintain the temperature and continue stirring for 4-6 hours, or until the reaction is complete as determined by an appropriate analytical method (e.g., HPLC).
-
Work-up : Cool the reaction mixture to approximately 100 °C and carefully hydrolyze the catalyst complex by adding dilute hydrochloric acid.
-
Isolation : Remove the excess phenol by steam distillation or vacuum distillation. The crude product will remain as a solid residue.
-
Purification : Dissolve the crude solid in a warm aqueous sodium hydroxide solution. Treat with activated carbon if necessary to remove colored impurities, then filter. Carefully acidify the filtrate with hydrochloric acid to a pH of 6-7 to precipitate the purified bis(4-hydroxyphenyl)phenylphosphine oxide.[7] Filter the solid, wash thoroughly with deionized water to remove salts, and dry under vacuum.[7][9]
Safety Considerations
-
Boron Tribromide : BBr₃ is extremely corrosive and reacts violently with water. It should be handled only in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phenylphosphonic Dichloride : This compound is corrosive and will release HCl gas upon contact with moisture. Handle with appropriate PPE in a fume hood.
-
Phenol : Phenol is toxic and corrosive, and can cause severe skin burns. It can be absorbed through the skin. Always wear appropriate gloves and handle in a fume hood.
-
Aluminum Chloride : Anhydrous AlCl₃ reacts vigorously with water. It should be handled in a dry environment.
-
General Precautions : All reactions should be conducted in a fume hood. Exothermic reactions should be cooled appropriately, and pressure buildup from gas evolution (e.g., HCl) must be managed with a proper outlet/scrubber.
Conclusion
The is a critical process for accessing a molecule with diverse applications in materials and medicinal sciences. The demethylation of its methoxy-protected precursor represents a reliable, high-yield, and well-documented laboratory-scale method. For larger-scale industrial production, a direct Friedel-Crafts type approach, analogous to other bisphenol syntheses, presents a potentially more atom-economical route. This guide provides the detailed protocols and underlying scientific principles necessary for researchers to confidently and safely produce this valuable compound.
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Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI. Available at: [Link]
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Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. ResearchGate. Available at: [Link]
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